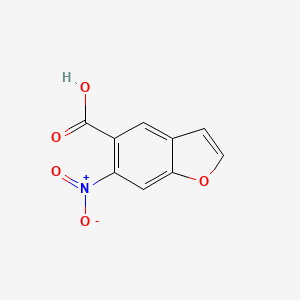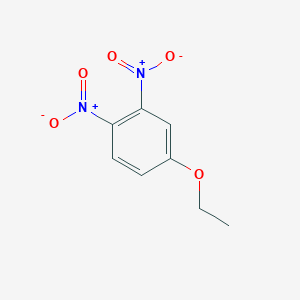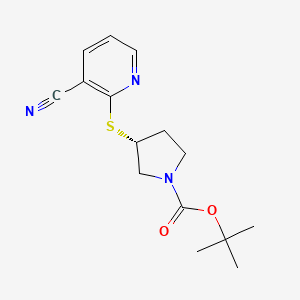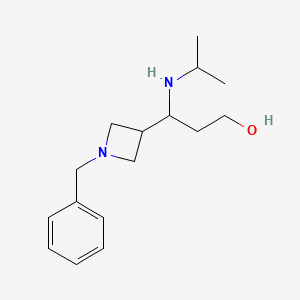
3-Amino-2,4,5-trifluoro-6-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,4,5-trifluoro-6-methylbenzoic acid is an organic compound with the molecular formula C8H6F3NO2. This compound is characterized by the presence of three fluorine atoms, an amino group, and a methyl group attached to a benzoic acid core. It is known for its applications in pharmaceutical research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,5-trifluoro-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,4,5-trifluoro-6-methylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,4,5-trifluoro-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reagents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-nitro-2,4,5-trifluoro-6-methylbenzoic acid, while reduction can revert it to the original amino compound.
Applications De Recherche Scientifique
3-Amino-2,4,5-trifluoro-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Amino-2,4,5-trifluoro-6-methylbenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of three fluorine atoms.
2-Amino-5-methylbenzoic acid: Lacks the fluorine atoms but has a similar amino and methyl group arrangement.
3-Amino-4-methylbenzoic acid: Similar structure but without the fluorine atoms.
Uniqueness
3-Amino-2,4,5-trifluoro-6-methylbenzoic acid is unique due to the presence of three fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
3-amino-2,4,5-trifluoro-6-methylbenzoic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-2-3(8(13)14)5(10)7(12)6(11)4(2)9/h12H2,1H3,(H,13,14) |
Clé InChI |
AKZAKFKAYAPIKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1F)F)N)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)

![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)











